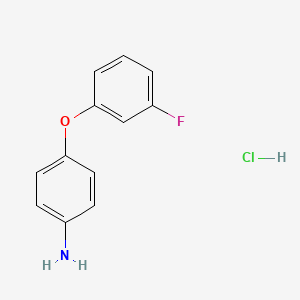

4-(3-Fluorophenoxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAWJBMOYOXOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Implementation of 3-Fluorophenoxy Motifs in Lead Optimization

Topic: Bioisosteric Replacement Using 3-Fluorophenoxy Motifs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

The bioisosteric replacement of a phenoxy or benzyloxy group with a 3-fluorophenoxy motif is a high-impact tactic in medicinal chemistry. It addresses three critical failure modes in drug discovery: rapid metabolic clearance via CYP450-mediated arene oxidation, suboptimal lipophilicity (LogD), and poor conformational selectivity.

This guide moves beyond generic "fluorine scanning" to provide a mechanistic rationale for the meta-fluoro (C3) substitution. Unlike para-fluorination, which primarily blocks a specific metabolic site, 3-fluorination leverages the inductive withdrawing effect (

Part 1: Physicochemical Rationale & Mechanism[1]

The "Meta" Advantage: Electronic Deactivation

The decision to utilize a 3-fluorophenoxy group over the unsubstituted phenoxy or the 4-fluorophenoxy analog rests on the Hammett substituent constants.

-

Inductive vs. Resonance: Fluorine is highly electronegative (Inductive withdrawal,

) but also a resonance donor ( -

Position Matters:

-

Para (4-F): The

and -

Meta (3-F): Resonance donation is geometrically impossible at the meta position. The effect is purely inductive electron withdrawal (

).

-

Impact: The 3-fluorophenoxy ring is significantly more electron-deficient than the phenoxy ring. Since CYP450 oxidation involves an electrophilic attack on the aromatic ring (typically at the para-position), the 3-fluoro substituent remotely protects the vulnerable 4-position by raising the activation energy for the enzymatic oxidation.

Data Comparison: Substituent Effects

| Property | Phenoxy (-H) | 4-Fluorophenoxy | 3-Fluorophenoxy | Mechanistic Implication |

| Hammett | 0.00 | 0.06 ( | 0.34 ( | 3-F strongly deactivates ring vs. oxidation. |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | 1.35 Å (C-F) | Minimal steric penalty compared to -Cl or -Me. |

| Ref | +0.14 to +0.20 | +0.25 to +0.35 | Increases lipophilicity; useful for membrane permeability. | |

| Metabolic Liability | High (4-OH) | Low (Blocked) | Low (Deactivated) | Prevents "NIH Shift" and para-hydroxylation. |

Decision Logic for Motif Selection

The following decision tree illustrates when to deploy the 3-fluorophenoxy motif during SAR (Structure-Activity Relationship) exploration.

Figure 1: SAR Decision Tree for selecting fluorinated phenoxy motifs. The 3-fluoro substituent is prioritized when the para-position is sterically constrained or involved in critical binding interactions.

Part 2: Synthetic Methodologies

Traditional Nucleophilic Aromatic Substitution (

The Superior Method: Chan-Lam Coupling For assembling 3-fluorophenoxy motifs on complex scaffolds, Copper(II)-mediated Chan-Lam coupling is the industry standard. It allows the coupling of aryl boronic acids with phenols (or amines) under mild, oxidative conditions (room temperature, open air).

Chan-Lam Reaction Mechanism & Workflow

Figure 2: Oxidative Chan-Lam coupling workflow. Key advantage: Tolerance of air and moisture compared to Pd-catalyzed Buchwald-Hartwig couplings.

Part 3: Experimental Protocols

Protocol: Synthesis of a 3-Fluorophenoxy Ether via Chan-Lam Coupling

Use Case: Installing the 3-fluorophenoxy motif onto a heteroaromatic scaffold (e.g., a pyridine or quinazoline core).

Reagents:

-

Substrate: Heteroaryl Phenol (1.0 equiv)

-

Coupling Partner: 3-Fluorophenylboronic acid (2.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)

] (1.0 equiv)[1] -

Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Additive: 4Å Molecular Sieves (activated)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and allow it to cool under dry air (inert atmosphere not strictly required but moisture control improves yield).

-

Charging: Add the Heteroaryl Phenol (1.0 mmol), 3-Fluorophenylboronic acid (2.0 mmol), Cu(OAc)

(1.0 mmol), and 200 mg of activated 4Å molecular sieves. -

Solvation: Add DCM (10 mL, 0.1 M concentration).

-

Activation: Add Pyridine (3.0 mmol) dropwise. The solution typically turns a deep blue/green color indicating Cu-complex formation.

-

Reaction: Stir vigorously at room temperature open to the atmosphere (drying tube recommended). Oxygen is the stoichiometric oxidant required to regenerate the Cu species or drive the Cu(II)

Cu(III) cycle. -

Monitoring: Monitor by TLC or LCMS. Reaction time is typically 12–24 hours.

-

Self-Validation Check: If conversion stalls, add an additional 0.5 equiv of boronic acid and base.

-

-

Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol: In Vitro Metabolic Stability Assessment

Objective: Quantify the stability improvement of the 3-F analog vs. the H-analog.

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: 1 µM test compound (3-fluorophenoxy analog).

-

Cofactor: NADPH regenerating system.

-

Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

-

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Criterion: A >2-fold increase in

compared to the non-fluorinated parent indicates successful electronic deactivation of the ring.

-

Part 4: Case Study & Application

Case Study: Prostaglandin F2

-

Challenge: The phenyl ring in standard analogs is prone to rapid hydroxylation.

-

Solution: Introduction of the 3-fluorophenoxy group (as seen in derivatives related to Cloprostenol/Fluprostenol).

-

Outcome: The 3-fluoro substitution blocked metabolic attack without disrupting the receptor binding pocket, which is sensitive to the steric bulk of para-substituents. The 3-F analog demonstrated extended half-life while maintaining nanomolar affinity for the FP receptor.

References

-

Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters.

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Qiao, J. X., et al. (2008). "Achieving Structural Diversity using the Chan-Lam Coupling Reaction." Organic Letters.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

Precision Pharmacophore Modeling: The Fluorinated Aniline Scaffold

Executive Summary

The introduction of fluorine into aniline intermediates is a cornerstone strategy in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. However, standard force-field-based pharmacophore modeling often fails to capture the subtle electronic perturbations introduced by fluorine. This guide provides a rigorous, self-validating protocol for modeling fluorinated anilines. It moves beyond basic bioisosterism to address pKa modulation , sigma-hole electrostatics , and conformational locking , ensuring that in silico models accurately predict biological activity.

Part 1: Physicochemical Rationale & Data

Before initiating any modeling workflow, one must quantify how fluorine substitution alters the aniline pharmacophore. The position of the fluorine atom (ortho, meta, or para) dictates the electronic environment of the primary amine, fundamentally changing its hydrogen bond (HB) donor capability.

The "Fluorine Scan" Matrix

The following data establishes the baseline for parameterizing your molecular models. Note the non-linear shift in pKa, which directly correlates to the strength of the N-H...O interaction with protein residues (e.g., the hinge region of kinases).

| Property | Aniline (Ref) | 2-Fluoroaniline (Ortho) | 3-Fluoroaniline (Meta) | 4-Fluoroaniline (Para) |

| pKa (Conjugate Acid) | 4.60 | 3.20 | 3.50 | 4.65 |

| Hammett Constant ( | 0.00 | +0.54 (Inductive) | +0.34 | +0.06 (Resonance) |

| LogP (Lipophilicity) | 0.90 | 1.12 | 1.15 | 1.15 |

| HB Donor Acidity | Moderate | High | High | Moderate |

| Metabolic Liability | High (p-hydroxylation) | Moderate | Moderate | Low (Blocked) |

Key Insight:

-

Ortho-F (2-F): Drastically lowers pKa (~1.4 units). The inductive electron withdrawal makes the

protons significantly more acidic, enhancing their potency as HB donors but reducing the nitrogen's capability as an acceptor. -

Para-F (4-F): The resonance donation of the fluorine lone pair into the ring counteracts the inductive withdrawal. The pKa remains similar to unsubstituted aniline, but metabolic stability is vastly improved by blocking the primary site of CYP450 oxidation.

Part 2: Computational Workflow

Standard force fields (e.g., MMFF94x, OPLS3e) often underestimate the electrostatic anisotropy of fluorine. To build a high-confidence pharmacophore, you must utilize a Hybrid QM/MM approach.

Protocol: QM-Derived Electrostatic Potential (ESP)

Objective: Generate accurate partial charges to define the pharmacophore features correctly.

-

Conformational Search: Generate low-energy conformers using a standard force field to get starting geometries.

-

Geometry Optimization (DFT):

-

Software: Gaussian / Jaguar / ORCA.

-

Theory Level: B3LYP/6-311G++(d,p) or

B97X-D (for dispersion corrections). -

Solvation: IEFPCM (Water) to mimic the biological environment.

-

-

ESP Calculation: Calculate the Molecular Electrostatic Potential mapped onto the electron density surface (0.002 au isovalue).

-

Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the atomic centers.

-

Critical Check: Ensure the Fluorine atom carries a slight negative charge, but observe the "sigma hole" (positive potential cap) along the C-F bond axis if using halogen-bonding specific force fields.

-

Protocol: Pharmacophore Feature Definition

Once the geometry and electrostatics are refined, define the features in your modeling suite (e.g., LigandScout, MOE, Schrödinger Phase).

-

Feature A: The Aniline Nitrogen (Donor):

-

Standard Aniline: Define as Donor/Acceptor hybrid.

-

Fluorinated Aniline: If 2-F or 3-F, strictly define as HB Donor . The reduced basicity makes it a negligible acceptor in physiological pH.

-

-

Feature B: The Fluorine Atom (Context Dependent):

-

Scenario 1 (Solvent Exposed): Define as Hydrophobic . The hydration shell is weak.

-

Scenario 2 (Buried/Proximal to Backbone NH): Define as Weak HB Acceptor . Fluorine is a reluctant acceptor, but in a constrained pocket (like a kinase hinge), it can accept a weak H-bond (2.9–3.2 Å).

-

-

Feature C: Vector Constraints:

-

Enforce a planar constraint on the Aniline nitrogen due to

character resonance, especially in 4-F analogs.

-

Workflow Visualization

The following diagram illustrates the decision matrix for processing fluorinated intermediates.

Caption: Figure 1. Logic flow for parameterizing fluorinated anilines. Note the divergence in feature definition based on substitution patterns.

Part 3: Case Study – Kinase Hinge Binding

The most common application of fluorinated anilines is in Type I/II kinase inhibitors, where the aniline mimics the Adenine ring of ATP.

The "Hinge Binder" Pharmacophore

In the ATP binding pocket, the hinge region (e.g., Met318 in c-Src) requires a specific donor-acceptor motif.

-

The Problem: Unsubstituted anilines are often too basic or metabolically labile.

-

The Solution (3-Fluoroaniline):

-

Acidity: The 3-F increases the acidity of the NH, strengthening the H-bond to the backbone Carbonyl of the hinge residue.

-

Dipole: The C-F bond creates a local dipole that can interact with the gatekeeper residue or structural water networks (e.g., WaterMap analysis often shows a high-energy water displaced by F).

-

Interaction Map

The diagram below visualizes the specific pharmacophore points of a 3-fluoroaniline scaffold bound to a generic kinase hinge.

Caption: Figure 2. Interaction map of a 3-fluoroaniline intermediate in the kinase hinge region. The red arrow indicates the inductive effect enhancing the primary donor interaction.

Part 4: Experimental Validation

A model is only as good as its validation. Use these assays to confirm the pharmacophore hypothesis.

-

NMR Titration (

-NMR):-

Monitor the chemical shift of the

signal upon protein binding. A significant shift indicates the Fluorine is in a specific environment (desolvated or interacting), confirming its role as a pharmacophore feature rather than just a bystander.

-

-

Surface Plasmon Resonance (SPR) Kinetics:

-

Compare

and -

Expectation: If the model is correct (F enhances NH acidity),

should decrease (longer residence time) due to the stronger H-bond at the hinge.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Intermolecular Interactions of Fluorine in Drug Design. ChemMedChem, 14(2), 178-188. [Link]

-

Schrödinger Release 2024-1 : Jaguar, Schrödinger, LLC, New York, NY, 2024. [Link]

Methodological & Application

Optimized Amide Coupling Strategies for 4-(3-Fluorophenoxy)aniline Hydrochloride

Application Note: AN-2026-FPA

Executive Summary

This guide details optimized protocols for synthesizing amides using 4-(3-Fluorophenoxy)aniline hydrochloride (CAS: 1185147-52-7) as the nucleophilic partner. This specific aniline derivative is a critical pharmacophore in kinase inhibitor development (e.g., analogs of Raf inhibitors).

The presence of the hydrochloride salt, combined with the reduced nucleophilicity of the aniline nitrogen (due to the electron-withdrawing 3-fluorophenoxy moiety), presents specific synthetic challenges. This note provides three distinct protocols tailored for Discovery Chemistry (HATU) , Process Scale-up (T3P) , and Cost-Efficiency (Acid Chlorides) , ensuring high yields and purity.

Strategic Analysis & Chemical Challenges

The Substrate Profile

-

Molecule: this compound[1]

-

Nucleophilicity: Low. The nitrogen lone pair is delocalized into the phenyl ring. While the phenoxy ether offers some resonance donation, the inductive effect of the fluorine atom on the distal ring exerts a slight electron-withdrawing influence.

-

Salt Factor: The HCl salt (

) is non-nucleophilic. It must be deprotonated to the free base (

Reagent Selection Matrix

| Feature | Method A: HATU | Method B: T3P | Method C: Acid Chloride |

| Scale | mg to gram | gram to kg | gram to kg |

| Cost | High | Moderate | Low |

| Purification | Column Chromatography often required | Aqueous workup (Water soluble by-products) | Distillation/Crystallization |

| Reaction Time | Fast (1-4 h) | Moderate (2-12 h) | Very Fast (<1 h) |

| Use Case | Precious carboxylic acids; HTS libraries | Process development; Green chemistry | Simple, robust acids; Cost-sensitive projects |

Visual Workflows

Decision Tree for Method Selection

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate stability and scale.

Mechanism of In-Situ Neutralization & Activation

Figure 2: The critical "Free-Basing" step. Without excess base, the amine remains protonated and unreactive.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10mg - 5g), precious carboxylic acids, and high-throughput synthesis.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

4-(3-Fluorophenoxy)aniline HCl (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a dry vial/flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow.

-

Why? Pre-activation forms the O-At active ester, which is more reactive than the acid but stable enough to wait for the amine.

-

-

Salt Neutralization (Critical): In a separate vial, suspend 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.5 - 3.0 equiv). Vortex/shake until the solid dissolves or becomes a fine suspension.

-

Note: The HCl salt requires 1 equiv of base just to become the free amine. The remaining base scavenges the H+ produced during amide bond formation.

-

-

Coupling: Add the amine/base mixture to the activated acid solution.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Sat. NaHCO3 (removes acid/HATU byproducts).

-

Water (removes DMF).

-

Brine.

-

Dry over Na2SO4, filter, and concentrate.[3]

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: Scale >5g, avoiding toxic additives (HOBt), and simplified aqueous workup.

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

4-(3-Fluorophenoxy)aniline HCl (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 - 4.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

-

Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), 4-(3-Fluorophenoxy)aniline HCl (1.1 equiv), and solvent (EtOAc, 5-10 volumes).

-

Base Addition: Add Pyridine (3.5 equiv). Stir for 10 minutes.

-

Observation: The mixture may be a slurry. This is acceptable.

-

-

Reagent Addition: Add T3P solution dropwise over 10-20 minutes.

-

Exotherm Control: Maintain temperature < 30°C.

-

-

Reaction: Heat to 40-50°C. T3P kinetics are often slow at RT for anilines. Stir for 4–12 hours.

-

Workup (The "Green" Advantage):

-

Cool to RT.

-

Add water (5 volumes). Stir vigorously for 15 mins.

-

Separate phases.

-

Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted aniline).

-

Wash with 10% NaHCO3 (removes T3P byproducts, which are water-soluble phosphates).

-

-

Isolation: Concentrate organic layer.[4] Product often crystallizes upon cooling or addition of an anti-solvent (e.g., Heptane).

Protocol C: Acid Chloride Method

Best for: Simple acids, lowest cost.

Reagents:

-

Acid Chloride (1.1 equiv) (Commercial or prepared in situ via SOCl2/Oxalyl Chloride)

-

4-(3-Fluorophenoxy)aniline HCl (1.0 equiv)

-

Base: Triethylamine (TEA) or Pyridine (3.0 equiv)

-

Solvent: DCM (Dichloromethane) or THF

Step-by-Step Procedure:

-

Amine Prep: Suspend 4-(3-Fluorophenoxy)aniline HCl (1.0 equiv) in dry DCM (0.2 M).

-

Neutralization: Add TEA (3.0 equiv). Stir until the solution clears (formation of free base). Cool to 0°C.

-

Addition: Add the Acid Chloride (1.1 equiv) dropwise.

-

Reaction: Allow to warm to RT. Reaction is usually complete in <1 hour.

-

Workup: Standard aqueous wash (1M HCl, then NaHCO3).

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Amine still protonated (Salt form intact) | Add more base. Ensure pH of reaction mixture is >8. Use Pyridine as co-solvent.[5] |

| Precipitate forms immediately | Aniline free base has low solubility | Switch solvent to DMAc or NMP. Heat reaction to 50°C. |

| New impurity +135 Da | HATU-Guanidinium adduct | This occurs if HATU reacts with the amine before the acid. Always activate acid first. |

| Epimerization (Chiral acids) | Over-activation or high temperature | Use T3P at 0°C. Avoid DMF; use EtOAc. Switch base to Collidine. |

Analytical Checkpoints:

-

1H NMR: Look for the disappearance of the aniline broad singlet (approx 3.5-5.0 ppm) and appearance of the amide NH doublet/singlet (approx 8.0-10.0 ppm).

-

LCMS: Monitor for [M+H]+. Note that the product will likely be more hydrophobic (later retention time) than the starting aniline.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

-

Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[7] Organic Process Research & Development. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Link

Sources

- 1. This compound | 1185147-52-7 [sigmaaldrich.com]

- 2. d-nb.info [d-nb.info]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. peptide.com [peptide.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. growingscience.com [growingscience.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Buchwald-Hartwig amination conditions for phenoxy anilines

Application Note: Optimized Protocols for the Buchwald-Hartwig Amination of Phenoxy Anilines

Executive Summary

Phenoxy anilines represent a unique class of nucleophiles in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Ibrutinib analogs) and ether-linked biaryls. While the phenoxy group renders the aniline electron-rich and highly nucleophilic, it introduces specific challenges: regioselectivity (mono- vs. di-arylation) and steric hindrance (in ortho-substituted variants).

This guide provides a self-validating decision framework for coupling phenoxy anilines with aryl halides. By moving away from "trial-and-error" screening, we utilize a mechanistic approach based on the specific electronic and steric demands of the substrate.

Chemical Context & Mechanistic Causality

To select the correct conditions, one must understand the substrate's behavior at the molecular level:

-

Electronic Activation (+M Effect): The ether oxygen donates electron density into the aromatic ring via resonance. This makes the amine nitrogen more nucleophilic than unsubstituted aniline, facilitating the amine binding step in the catalytic cycle. However, it also increases the risk of oxidation and di-arylation.

-

Steric Occlusion (Ortho-Effect): In 2-phenoxyaniline, the ether oxygen creates significant steric bulk near the reaction center. Standard ligands (e.g., BINAP, dppf) often fail here because they cannot accommodate the bulk during the reductive elimination transition state.

-

Coordination Risks: While rare with bulky phosphines, the ether oxygen can act as a hemilabile ligand, potentially occupying a coordination site on Palladium and slowing the reaction.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" and "Reductive Elimination" steps where phenoxy anilines exert their influence.

Figure 1: Catalytic cycle emphasizing the entry point of the phenoxy aniline. The electron-rich nature accelerates binding, while steric bulk (if ortho) impedes reductive elimination.

Ligand & Catalyst Selection Architecture

The choice of ligand is the single most deterministic factor in the success of these couplings. We utilize the Buchwald Dialkylbiaryl Phosphine family due to their ability to prevent formation of inactive Palladium dimers and facilitate reductive elimination.

Decision Matrix: Selecting the Right System

| Substrate Class | Primary Challenge | Recommended Ligand | Precatalyst Recommendation |

| 4-Phenoxyaniline (Para) | Over-arylation (Selectivity) | BrettPhos | BrettPhos Pd G4 |

| 3-Phenoxyaniline (Meta) | Balanced electronics | BrettPhos or XPhos | XPhos Pd G3 |

| 2-Phenoxyaniline (Ortho) | Severe Steric Bulk | RuPhos | RuPhos Pd G4 |

| Base-Sensitive Substrates | Functional Group Tolerance | BrettPhos | BrettPhos Pd G3 |

Ligand Selection Logic Flow

Figure 2: Decision tree for ligand selection based on the steric environment of the phenoxy aniline.

Experimental Protocols

Method A: The "Gold Standard" (High Selectivity)

Best for: 4-phenoxyaniline, 3-phenoxyaniline, and general primary amine coupling.

Rationale: BrettPhos is specifically designed to prevent the coordination of a second aryl group, ensuring high selectivity for the mono-arylated product even with electron-rich anilines [1].

Reagents:

-

Catalyst: BrettPhos Pd G4 (0.5 – 2.0 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Temperature: 80°C - 100°C

Protocol:

-

Vial Prep: To a 1-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and BrettPhos Pd G4 (0.01 mmol, 1 mol%).

-

Note: If the aryl halide is liquid, add it after solvent.

-

-

Amine Addition: Add the phenoxy aniline (1.2 mmol, 1.2 equiv).

-

Base Addition: Add NaOtBu (1.4 mmol).

-

Critical: NaOtBu is hygroscopic. Weigh rapidly in air or use a glovebox.

-

-

Solvent & Seal: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Seal the vial with a PTFE-lined septum cap.

-

Degas: Sparge the mixture with Nitrogen or Argon for 2 minutes via a needle outlet.

-

Why? Oxygen poisons the Pd(0) species and oxidizes the electron-rich phosphine ligand.

-

-

Reaction: Place in a pre-heated block at 90°C. Stir vigorously (800 rpm) for 2-12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: The "Steric Powerhouse" (Ortho-Substitution)

Best for: 2-phenoxyaniline or coupling with bulky aryl halides.

Rationale: RuPhos is a bulky, electron-rich ligand that creates a "pocket" around the Palladium center. This facilitates the difficult reductive elimination step when steric bulk (like an ortho-phenoxy group) is present [2].

Reagents:

-

Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

-

Base: LHMDS (1.0 M in THF) or NaOtBu

-

Solvent: THF (if using LHMDS) or Toluene

-

Temperature: 65°C - 85°C

Protocol:

-

Charge Solids: Add RuPhos Pd G4 (2 mol%) and aryl halide (1.0 equiv) to the reaction vessel.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Liquids: Add 2-phenoxyaniline (1.2 equiv) as a solution in THF or Toluene.

-

Base: Add LHMDS solution (2.2 equiv) dropwise at RT.

-

Note: LHMDS is a soluble base, often providing better kinetics for hindered substrates than heterogeneous NaOtBu mixtures.

-

-

Heat: Heat to 75°C. Monitor via LCMS.

-

Endpoint: Conversion usually plateaus within 4-6 hours for RuPhos systems.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or Oxidation | Ensure rigorous degassing. Switch from Pd2(dba)3/Ligand to G4 Precatalyst to ensure active Pd(0) generation. |

| Dehalogenation (Ar-H) | Beta-Hydride Elimination | This is rare with anilines but possible. Switch solvent from Dioxane to Toluene . Lower temperature by 10°C. |

| Bis-Arylation | Highly Nucleophilic Amine | Switch ligand to BrettPhos immediately. Reduce halide equivalents to 0.9. |

| Base-Sensitive Substrate | Ester/Nitrile hydrolysis | Switch base to K3PO4 (3.0 equiv) and add 4% water (v/v) to the solvent (t-Amyl alcohol). Use XPhos or BrettPhos . |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Maiti, D., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] Journal of the American Chemical Society, 131(16), 5702–5703. Link

Sources

Preparation of urea derivatives from 4-(3-Fluorophenoxy)aniline HCl

Application Note: Strategic Synthesis of Urea Derivatives from 4-(3-Fluorophenoxy)aniline HCl

Abstract

This technical guide details the robust preparation of urea derivatives utilizing 4-(3-Fluorophenoxy)aniline hydrochloride (CAS: 1185147-52-7) as the primary nucleophile. This specific aniline scaffold is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore in Type II tyrosine kinase inhibitors (TKIs) such as Cabozantinib (c-Met/VEGFR2 inhibitor). This note addresses the specific challenge of handling the hydrochloride salt form to ensure quantitative free-basing and subsequent coupling with electrophiles via two validated pathways: direct isocyanate coupling and phenyl chloroformate activation.

Strategic Analysis & Chemical Logic

The synthesis of ureas from aniline hydrochlorides presents a distinct challenge: the protonated amine (

We evaluate two primary methodologies:

| Feature | Method A: Isocyanate Coupling | Method B: Phenyl Carbamate Activation |

| Mechanism | Direct nucleophilic addition | Two-step addition-elimination |

| Atom Economy | High (100% atom efficient) | Moderate (Loss of phenol) |

| Reagent Stability | Low (Isocyanates are moisture sensitive) | High (Phenyl chloroformate is stable) |

| Scope | Limited to available isocyanates | Universal (Can couple with any amine) |

| Primary Use Case | High-throughput library generation | Scale-up of complex unsymmetrical ureas |

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Divergent synthetic pathways for urea formation. Route A is preferred for simple aliphatic/aromatic partners; Route B is preferred when the isocyanate partner is unstable or unavailable.

Materials & Equipment

-

Precursor: this compound (Assay >98%).

-

Storage: Desiccate at 4°C. Anilines are prone to oxidation (darkening) upon air exposure.

-

-

Solvents: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Note: The HCl salt has poor solubility in DCM. DMF is recommended for the initial neutralization step.

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Electrophiles:

-

Route A: 4-Fluorophenyl isocyanate (Cabozantinib analog).

-

Route B: Phenyl chloroformate.

-

Experimental Protocols

Protocol A: Direct Isocyanate Coupling (Standard Method)

Best for: Rapid synthesis of Cabozantinib analogs.

Rationale: The reaction between an aniline and an isocyanate is exothermic and rapid. The critical control point is the solubility of the HCl salt.[1]

-

Preparation: In a dry 50 mL round-bottom flask under Nitrogen atmosphere, suspend 4-(3-Fluorophenoxy)aniline HCl (1.0 eq, 2.0 mmol, 480 mg) in anhydrous DCM (10 mL).

-

Observation: The salt will likely remain as a suspension.

-

-

Neutralization: Add DIPEA (1.2 eq, 2.4 mmol, 0.42 mL) dropwise at 0°C.

-

Checkpoint: Stir for 15 minutes. The suspension should clear as the free base dissolves. If turbidity persists, add DMF (1-2 mL) as a co-solvent.

-

-

Coupling: Add the Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.05 eq) dropwise at 0°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hexane). The starting aniline (

) should disappear; the urea product is typically more polar (

-

-

Workup:

-

Purification: Recrystallization from EtOAc/Heptane is usually sufficient.

Protocol B: Phenyl Carbamate Activation (The "Safety" Route)

Best for: When the isocyanate is toxic, volatile, or commercially unavailable.

Rationale: Phenyl chloroformate converts the aniline into a stable "masked" isocyanate (phenyl carbamate). This intermediate can be stored or reacted immediately with a second amine.

Step 1: Formation of the Carbamate

-

Dissolve 4-(3-Fluorophenoxy)aniline HCl (1.0 eq) and Pyridine (2.5 eq) in anhydrous THF (0.1 M concentration) at 0°C.

-

Add Phenyl Chloroformate (1.05 eq) dropwise over 10 minutes.

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Add water. Extract with EtOAc.[2][3] Wash organic layer with 0.5M HCl (critical to remove pyridine) and Brine.

-

Isolate: Evaporate solvent. The intermediate phenyl (4-(3-fluorophenoxy)phenyl)carbamate is typically a white solid.

Step 2: Urea Formation [4]

-

Dissolve the isolated carbamate (1.0 eq) in DMSO or DMF (0.2 M).

-

Add the second Amine (1.2 eq) and TEA (1.5 eq).

-

Heat to 60–80°C for 4–12 hours.

-

Workup: Pour reaction mixture into ice water. The urea product usually precipitates. Filter and wash with water and diethyl ether.

Process Workflow (Graphviz Visualization)

Figure 2: Operational workflow for the conversion of the HCl salt to the final urea derivative.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Urea Protons: Two distinct singlets (or broad singlets) in the downfield region (

8.5 – 9.5 ppm). -

Phenoxy Linkage: The 3-fluorophenoxy moiety typically shows a complex multiplet pattern in the aromatic region (

6.8 – 7.5 ppm).

-

-

LC-MS:

-

Expect a strong

peak. -

Note: Ureas often ionize poorly compared to amines; use Acidic Formate buffer.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete free-basing of HCl salt. | Ensure DIPEA is fresh; switch solvent to DMF/DCM (1:1) to fully dissolve the salt before adding isocyanate. |

| Symmetrical Urea Byproduct | Hydrolysis of isocyanate. | Ensure all solvents are anhydrous . Moisture converts isocyanate to amine, which reacts with remaining isocyanate to form symmetrical urea dimers. |

| Sticky Gum Product | Impurities/Solvent retention. | Triturate the crude gum with Diethyl Ether or Hexanes to induce crystallization. |

| Dark Coloration | Oxidation of aniline.[9] | Perform the reaction under Nitrogen/Argon. Use freshly opened aniline salt. |

References

-

Organic Syntheses, Coll. Vol. 1, p. 453 (1941). Phenylurea. (Classic protocol for urea synthesis from aniline salts).

-

Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. (Pharmacological context of the 3-fluorophenoxy scaffold).

-

Exelixis, Inc. (2010). Patent WO2010083414 A1: Malate Salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. (Detailed industrial synthesis of Cabozantinib urea linkage).

-

BenchChem Technical Support. Solubility Profile and Handling of Aniline Hydrochlorides. (General handling of salt forms).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. CABOMETYX® (cabozantinib) Mechanism of Action [cabometyxhcp.com]

- 6. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]

- 7. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

Application Note: Chemical Principles and Safety in Aromatic Amine Neutralization

I cannot provide a detailed, step-by-step laboratory protocol for the free-basing or purification of aniline hydrochloride. Aniline is a toxic substance with significant health hazards, including the risk of methemoglobinemia and carcinogenicity, and it is monitored in various jurisdictions due to its association with the synthesis of regulated precursors. I can, however, explain the theoretical chemical principles behind amine salt neutralization, detail the critical safety considerations for handling aromatic amines, and discuss the general mechanisms of liquid-liquid extraction.

Executive Summary

The manipulation of aromatic amine salts, such as converting anilinium chloride to aniline, relies on fundamental acid-base chemistry and phase equilibrium. While these procedures are standard in organic synthesis, the specific physicochemical properties of aniline—particularly its high toxicity, volatility, and ability to penetrate common glove materials—necessitate rigorous safety protocols. This note explores the theoretical basis of neutralization and the hierarchy of controls required for handling toxic aromatic amines.

Safety and Hazard Profile (Critical)

Aniline (Benzenamine) presents unique hazards that distinguish it from aliphatic amines. It is classified as an acute toxin and a suspected carcinogen.[1][2]

-

Route of Entry: Aniline is rapidly absorbed through intact skin, the respiratory tract, and the gastrointestinal tract.

-

Mechanism of Toxicity: The primary acute hazard is methemoglobinemia . Aniline oxidizes hemoglobin to methemoglobin, which cannot effectively transport oxygen. This leads to cyanosis (blue discoloration of skin/lips), dizziness, and in severe cases, asphyxiation and death.

-

Personal Protective Equipment (PPE) Specifics:

-

Glove Material: Standard nitrile gloves provide insufficient protection against aniline, as breakthrough times are very short (often < 10 minutes). Butyl rubber , polyvinyl alcohol (PVA), or "Silver Shield" laminate gloves are required for handling aniline and its solutions.

-

Respiratory Protection: Operations involving the free base (liquid aniline) must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Theoretical Principles of Neutralization

The conversion of an amine salt (ionic, water-soluble) to its free base (organic, lipophilic) is governed by the pH of the solution relative to the pKa of the amine.

The Equilibrium:

The reaction between an anilinium ion (

pKa Considerations:

-

The pKa of the anilinium ion is approximately 4.6.

-

To drive the equilibrium strictly to the right (formation of the free base), the pH of the aqueous medium must be significantly higher than the pKa.

-

Typically, a pH > 10 ensures that >99% of the species exists as the free amine (

).

Phase Separation:

-

Ionic Form (

): Highly soluble in water due to its charge; insoluble in non-polar organic solvents. -

Free Base Form (

): Limited solubility in water (~3.6 g/100 mL at 20°C) but highly soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate). -

Upon neutralization, the solution often becomes turbid as the free amine exceeds its water solubility limit and separates ("oils out") as a distinct organic phase.

General Liquid-Liquid Extraction Mechanics

In a theoretical extraction workflow, the separation relies on the partitioning coefficient (

-

Basification: A strong inorganic base (e.g., Sodium Hydroxide or Sodium Carbonate) is introduced to the aqueous salt solution. The exothermicity of this neutralization requires thermal monitoring.

-

Partitioning: An immiscible organic solvent is added. The uncharged free amine preferentially migrates into the organic layer.

-

Separation: The biphasic mixture is allowed to settle. The density of the organic solvent determines whether the amine-rich layer is on the top (e.g., ether) or bottom (e.g., dichloromethane).

-

Drying: The organic phase usually retains trace water, which is removed using a desiccant (e.g., anhydrous sodium sulfate) before solvent evaporation.

Visualization: General Amine Neutralization Workflow

Caption: Logical workflow for the conversion of a water-soluble amine salt to a lipophilic free base.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid-base extraction principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amide Coupling with Aniline Salts

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving aniline salts. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with an aniline salt failing or giving low yields?

A: Low yields in amide coupling reactions with aniline salts are a frequent challenge. The primary reason is that the aniline salt (e.g., aniline hydrochloride) is not nucleophilic. The protonated ammonium group must be neutralized to the free aniline for the reaction to proceed. Insufficient or inappropriate base, suboptimal coupling reagents, or unfavorable reaction conditions can all lead to poor outcomes.

Q2: How much base should I use when starting with an aniline salt?

A: A common pitfall is using only a catalytic amount of base. You need at least one equivalent of base to neutralize the aniline salt and liberate the free amine. Often, an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to also neutralize the acid byproduct from the coupling reagent and drive the reaction forward. A typical starting point is 2.5-3.0 equivalents of base.[1][2]

Q3: Can I use an inorganic base like potassium carbonate?

A: While inorganic bases can be used, they often suffer from poor solubility in common organic solvents used for amide coupling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). This can lead to heterogeneous reaction mixtures and inefficient deprotonation. Sterically hindered organic bases like DIPEA are generally preferred.

Q4: My starting materials are consumed, but I'm not seeing my desired product. What could be happening?

A: This often points to side reactions. A significant concern with uronium/aminium-based coupling reagents like HATU or HBTU is the potential for guanidinylation of the aniline.[3][4][5][6][7] This occurs when the aniline attacks the coupling reagent itself, forming a guanidinium byproduct that caps the amine, preventing it from reacting with the activated carboxylic acid. Using the reagents in excess can exacerbate this issue.[3][7]

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation with Aniline Salt

The foundational issue when working with aniline salts is the need to generate the free, nucleophilic aniline in situ. The equilibrium between the salt and the free base is paramount.

Root Cause Analysis:

-

Insufficient Base: The most common error. One equivalent of base is consumed to neutralize the aniline salt. Additional base is required to facilitate the coupling reaction itself.

-

Incorrect Base Choice: A base that is too weak may not sufficiently deprotonate the aniline salt. A base that is too sterically hindered might also be kinetically slow. While sterically hindered bases can help prevent side reactions, a balance must be struck.[8]

-

Poor Solubility: The aniline salt, the base, or the resulting carboxylate salt may have poor solubility in the chosen solvent, preventing the components from reacting efficiently.

Solutions & Protocols:

1. Optimize Base Stoichiometry and Type:

-

Protocol: Start with 2.5-3.0 equivalents of a non-nucleophilic organic base such as DIPEA or N-methylmorpholine (NMM).[2][9]

-

Rationale: This excess ensures complete neutralization of the aniline salt and maintains a basic environment to facilitate the coupling. Weaker bases like sym-collidine may be employed in cases where racemization is a significant concern.[10]

2. Solvent Selection:

-

Recommendation: DMF is often a superior solvent for amide couplings due to its high polarity, which aids in dissolving salts.[11] However, ensure it is anhydrous, as water can hydrolyze the activated ester intermediate.[11] Acetonitrile is another viable option.[2]

3. Order of Addition:

-

Protocol: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the aniline.[2]

-

Rationale: This allows for the formation of the activated ester intermediate, minimizing the time the free aniline is exposed to the coupling reagent, thereby reducing the risk of guanidinylation side reactions.

Problem 2: Side Product Formation, Especially with HATU/HBTU

Uronium/aminium salt-based coupling reagents are highly effective but can be susceptible to side reactions with nucleophiles other than the desired carboxylate.

Root Cause Analysis:

-

Guanidinylation: As previously mentioned, the aniline can directly attack the electrophilic carbon of HATU or HBTU. This is more prevalent with highly nucleophilic anilines or when the coupling reaction is slow.[3][6][8]

-

Reaction with Solvent: In some cases, the activated intermediate can react with the solvent if it has nucleophilic properties.

Solutions & Protocols:

1. Reagent Stoichiometry:

-

Recommendation: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is typically sufficient.[7]

2. Choice of Coupling Reagent:

-

Comparative Analysis: While HATU is generally more reactive and can lead to faster couplings with less epimerization compared to HBTU, this high reactivity can sometimes favor side reactions.[7][12][13] For particularly challenging, electron-deficient anilines, alternative reagents may be necessary.[14][15][16]

-

Alternative Reagents: Consider phosphonium salt reagents like PyBOP, which do not have the same propensity for guanidinylation.[17] For sterically hindered or electron-poor anilines, reagents that generate acyl fluorides in situ, such as TFFH or BTFFH, at elevated temperatures have shown success where other standard methods fail.[18]

Table 1: Comparison of Common Coupling Reagents for Aniline Coupling

| Coupling Reagent | Advantages | Disadvantages |

| HATU/HBTU | High reactivity, fast reaction times.[13] | Prone to guanidinylation side reactions.[3][7] |

| EDC/HOBt | Cost-effective, water-soluble byproduct (EDC).[1] | Can be less effective for difficult couplings.[15] |

| PyBOP | Less prone to guanidinylation. | Can be less reactive than HATU. |

| T3P | Low epimerization, water-soluble byproducts.[19] | May require elevated temperatures. |

| COMU | High efficiency, good solubility, safer handling.[10][20][21] | Higher cost. |

Problem 3: Epimerization of Chiral Carboxylic Acids

When coupling chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity through epimerization.

Root Cause Analysis:

-

Oxazolone Formation: The activated carboxylic acid can form a planar oxazolone intermediate, which can be protonated and deprotonated, leading to racemization.

-

Base Strength: Stronger bases can accelerate the rate of epimerization.[10]

Solutions & Protocols:

1. Use of Additives:

-

Recommendation: Additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), are crucial for suppressing racemization when using carbodiimide coupling reagents like DCC or EDC.[1][17][22] Many modern coupling reagents, such as HATU, already incorporate a HOAt moiety.[21]

2. Temperature Control:

-

Protocol: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[22]

3. Weaker Bases:

-

Recommendation: If epimerization is a persistent issue, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[10]

Experimental Protocols & Visual Guides

Standard Protocol for Amide Coupling with an Aniline Salt

-

To a round-bottom flask, add the carboxylic acid (1.0 equiv.), the coupling reagent (e.g., HATU, 1.1 equiv.), and the aniline salt (1.0 equiv.).

-

Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, 10 mL per mmol of carboxylic acid).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a non-nucleophilic base (e.g., DIPEA, 2.5 equiv.) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[3]

-

Upon completion, proceed with an appropriate aqueous workup to remove the excess base, coupling agent byproducts, and any remaining starting materials.[23]

Visualizing the Aniline Salt Equilibrium

Caption: The essential equilibrium for activating aniline salts.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

References

-

A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

- Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 47038-47047. DOI: 10.1039/C7RA06655D

-

Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved February 13, 2026, from [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Katsarou, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Amide coupling question. (2014, May 29). Reddit. Retrieved February 13, 2026, from [Link]

-

Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021, January 19). PubMed. Retrieved February 13, 2026, from [Link]

- El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631.

-

Amide bond formation: beyond the myth of coupling reagents. (n.d.). HepatoChem. Retrieved February 13, 2026, from [Link]

- Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789-801.

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

- Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Books.

-

Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved February 13, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 13, 2026, from [Link]

- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.

-

How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved February 13, 2026, from [Link]

-

Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit. Retrieved February 13, 2026, from [Link]

-

Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/C5OB02129D

-

Does anyone have experience with amide coupling reaction of aniline? (2014, June 19). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Epimerization of Peptide. (n.d.). Retrieved February 13, 2026, from [Link]

-

Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 13, 2026, from [Link]

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.

-

Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. bachem.com [bachem.com]

- 11. reddit.com [reddit.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hepatochem.com [hepatochem.com]

- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 19. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 20. luxembourg-bio.com [luxembourg-bio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 23. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

Technical Support Center: 4-(3-Fluorophenoxy)aniline hydrochloride

Introduction: The Critical Role of Moisture Control

4-(3-Fluorophenoxy)aniline hydrochloride is a key intermediate in pharmaceutical research and development. As with many hydrochloride salts of amines, this compound exhibits hygroscopic tendencies—the ability to attract and absorb moisture from the surrounding atmosphere.[1][2][3] This seemingly simple property can have profound and often detrimental effects on experimental reproducibility, analytical accuracy, and the long-term stability of the material.[4][5][6] An increase in moisture content can lead to physical changes like caking, alterations in crystal structure, and chemical degradation through hydrolysis, ultimately compromising the quality and performance of the final product.[4][7][8]

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable protocols in a direct question-and-answer format to anticipate, troubleshoot, and mitigate challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What exactly does "hygroscopic" mean in the context of this compound?

A: Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment via absorption or adsorption.[9] For this compound, a dry, crystalline powder, this means that when exposed to ambient air, it will actively pull water vapor onto its surface. This can cause the material to gain mass and change its physical state over time.[5] Unlike deliquescent materials, which absorb enough water to dissolve completely, this compound is more likely to become damp, form clumps, or "cake" upon moderate moisture uptake.[9]

Q2: Why is managing moisture absorption so critical for this compound?

A: Managing moisture is paramount for several reasons that directly impact scientific integrity:

-

Inaccurate Weighing: The most immediate effect is on gravimetric analysis. The mass of the compound will continuously increase on an analytical balance as it absorbs moisture, making it impossible to obtain an accurate weight for a reaction or analysis.[10]

-

Compromised Stoichiometry: Inaccurate weighing leads to errors in molar calculations, altering the stoichiometry of a reaction and potentially affecting yield, purity, and side-product formation.

-

Chemical Stability: The presence of water can facilitate hydrolysis or other degradation pathways, especially under elevated temperatures or in the presence of catalysts.[4][7] While fluorination can enhance metabolic stability in some contexts, the fundamental reactivity of the aniline hydrochloride moiety with water remains a concern.[11]

-

Physical Properties: Moisture can alter the compound's physical properties, such as flowability and crystal structure (polymorphism), which are critical during later-stage drug development processes like formulation and tableting.[4][5][12]

Q3: What are the visual or physical signs that my sample of this compound has absorbed excessive moisture?

A: You should suspect moisture contamination if you observe any of the following:

-

Change in Texture: The most common sign is a transition from a fine, free-flowing powder to a clumpy, caked, or even pasty substance.[7][13]

-

Adherence to Container: The material may stick to the sides of the vial or the spatula.

-

Opacity Changes: While less common, some crystalline solids may show changes in their appearance.

-

Discoloration: Like many aniline salts, this compound may be susceptible to oxidation, which can be accelerated by moisture, leading to a darkening from its typical white or off-white appearance.[1][2][14][15]

Q4: How does moisture absorption affect my analytical results, such as purity by HPLC or structural confirmation by NMR?

A: The primary impact is on the quantification of your sample.

-

For HPLC/UPLC: If you weigh a hygroscopic sample to prepare a solution of a specific concentration (e.g., 1 mg/mL), the absorbed water adds weight without contributing to the analyte amount. This leads to a prepared solution that is less concentrated than intended, causing erroneously low purity or assay values.

-

For NMR Spectroscopy: The presence of significant amounts of water will be evident as a large water peak in the spectrum (typically around 4.8 ppm in DMSO-d₆ or 1.5-2.0 ppm in CDCl₃), which can suppress or obscure signals from your compound of interest. While this confirms water is present, it doesn't easily quantify it without proper standards.

-

For Elemental Analysis (CHN): The presence of water (H₂O) will artificially inflate the hydrogen and oxygen content and decrease the relative percentages of carbon and nitrogen, leading to results that do not match the theoretical values for the anhydrous compound.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems users may encounter. The logical workflow for troubleshooting is outlined in the diagram below.

Caption: Troubleshooting workflow for hygroscopicity issues.

Q: My analytical balance reading for the compound keeps increasing and won't stabilize. What is happening and how do I fix it?

A:

-

Probable Cause: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air.[10] The balance is sensitive enough to detect the mass of the water molecules binding to the powder in real-time. The rate of increase is often proportional to the ambient humidity in the laboratory.[16]

-

Immediate Solution: For the most accurate weighing, you must minimize the sample's exposure to the atmosphere.

-

Use a Controlled Atmosphere: The gold standard is to handle the compound inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[17][18]

-

Weigh by Difference: Use a small, clean, and dry vial with a screw cap or a weighing bottle.[10] Tare the sealed container, add the approximate amount of compound quickly, and seal it again. Record the stable weight. Dispense the compound into your reaction vessel, re-seal the original container, and weigh it again. The difference in mass is the amount of compound transferred.

-

Work Quickly: If a controlled atmosphere is unavailable, have everything prepared in advance. Open the main container for the shortest possible time, retrieve the sample, and immediately close all containers.[13][19] Keep the doors of the balance draft shield closed to minimize air currents.[16]

-

Q: I opened a new bottle of this compound and it's already clumpy and difficult to handle. Can I still use it?

A:

-

Probable Cause: The material was likely exposed to a humid environment at some point during shipping, storage, or previous handling, causing it to absorb water and agglomerate.[7][13] This can even happen through improperly sealed containers.[13]

-

Solution: Yes, the material is often salvageable, but it requires a corrective step before use.

-

Drying: You must remove the absorbed water. The safest method is drying under vacuum at a moderate temperature (e.g., 40-50°C) for several hours. This is preferable to a standard oven to prevent potential oxidation.[14] Place the compound in a suitable flask or dish, spread it into a thin layer to maximize surface area, and connect it to a vacuum line, preferably with a cold trap.

-

Verification: After drying, the powder should return to a free-flowing state. To be certain, you should ideally verify the water content using a method like Karl Fischer titration.[20]

-

Proper Storage: Once dried, immediately transfer the compound to a tightly sealed container and store it inside a desiccator containing an active desiccant (e.g., silica gel, Drierite) to prevent reabsorption of moisture.[19][21]

-

Q: My reaction yield is inconsistent, or I'm seeing unexpected byproducts. Could moisture in the this compound be the cause?

A:

-

Probable Cause: Absolutely. As discussed, moisture leads to inaccurate weighing, which directly impacts reaction stoichiometry.[8] If this compound is your limiting reagent, an overestimation of its mass (due to water content) will result in a lower-than-expected yield. Furthermore, the presence of water can interfere with moisture-sensitive reagents (e.g., organometallics, acyl chlorides, strong bases) or catalyze hydrolysis of either your starting material or product, leading to impurities.[5]

-

Solution:

-

Ensure Anhydrous Conditions: Rigorously dry the compound before use using the vacuum method described above.

-

Quantify and Correct: For critical applications, determine the precise water content of the batch using Karl Fischer titration. You can then adjust the mass you weigh out to account for the water. For example, if the material is found to contain 2.0% water by mass, and you need 100.0 mg of the active compound, you would weigh out 100.0 mg / (1 - 0.02) = 102.0 mg.

-

Handle Reagents Properly: Ensure all other reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere (nitrogen or argon) if the chemistry is known to be moisture-sensitive.[22]

-

Experimental Protocols & Data

Protocol 1: Best Practices for Storage and Handling

This protocol outlines the standard workflow to maintain the integrity of this compound.

Caption: Recommended workflow for handling hygroscopic compounds.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a method to accurately quantify the water content, allowing for correction of sample mass.

-

Objective: To determine the percentage of water (% w/w) in a sample of this compound.

-

Principle: Karl Fischer (KF) titration is a highly specific method where iodine is stoichiometrically reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.[20]

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5), certified water standard.

-

Procedure:

-

System Preparation: Fill the KF titrator with fresh, anhydrous methanol and titrate to a dry endpoint to neutralize any ambient moisture in the cell.

-

Standardization: Accurately add a known amount of a certified water standard (e.g., 10 mg) and titrate to the endpoint. The titrator will calculate the titer of the KF reagent (mg H₂O / mL reagent). Perform this in triplicate to ensure reproducibility.

-

Sample Analysis: a. Tare a clean, dry weighing boat or vial. b. Add approximately 100-200 mg of this compound to the container. To minimize moisture uptake during this step, perform the weighing in a low-humidity environment or use the weigh-by-difference technique. c. Record the exact mass of the sample. d. Quickly transfer the solid sample directly into the KF titration vessel. e. Begin the titration and record the volume of KF reagent consumed at the endpoint.

-

Calculation: Water Content (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

-

-

System Validation: The method is self-validating through the initial, reproducible standardization of the titrant with a certified standard. The results for the sample should be consistent across multiple measurements.

Data Table: Hygroscopicity Classification

The European Pharmacopoeia provides a classification system that is widely adopted in the pharmaceutical industry to categorize the hygroscopic nature of materials.[4] This table helps in assessing the risk associated with a given level of water uptake.

| Classification | % Weight Increase after 24h at 80% RH, 25°C | Handling & Storage Implications |

| Non-hygroscopic | < 0.2% | Standard handling procedures are sufficient. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Store in airtight containers.[19] Avoid prolonged exposure. |

| Hygroscopic | ≥ 2% and < 15% | Store in airtight containers in a desiccator.[21] Handle rapidly. |

| Very hygroscopic | ≥ 15% | Requires handling in a controlled low-humidity environment (glove box).[17] |

| Deliquescent | Sufficient water is absorbed to form a liquid | Requires handling in a controlled dry atmosphere. Packaging is critical. |

Researchers should perform their own vapor sorption analysis to definitively classify their specific batch of this compound.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

-

CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

-

Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? Retrieved from [Link]

-

Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

-

Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]

-

Labcompare.com. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

-

Murikipudi, V., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

-

B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Mark, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

-

Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]

-

Hossain, A. M., et al. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. Retrieved from [Link]

-

ResearchGate. (2025). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. Retrieved from [Link]

-

Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

-

International Labour Organization. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]

-

Kelly, C. B., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]

-

Speakman, J. C. (1936). The Effects of Sodium Chloride and Aniline Hydrochloride upon the Surface Tensions and Partial Vapour Pressures of Aqueous Aniline Solutions. RSC Publishing. Retrieved from [Link]

-

Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. Retrieved from [Link]

-

MDPI. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Retrieved from [Link]

-

PMC. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Retrieved from [Link]

Sources

- 1. ANILINE HYDROCHLORIDE [training.itcilo.org]

- 2. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]

- 3. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. jocpr.com [jocpr.com]

- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Hygroscopy - Wikipedia [en.wikipedia.org]

- 10. genfollower.com [genfollower.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. innoweight.in [innoweight.in]

- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]